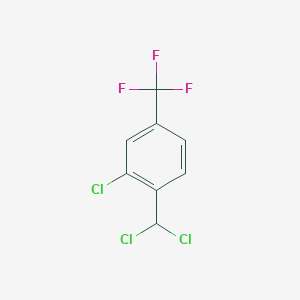
2-Chloro-4-trifluoromethylbenzal chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-trifluoromethylbenzal chloride (CFTBC) is a versatile organic compound used in a variety of laboratory applications. CFTBC is a colorless, crystalline compound with a high boiling point and low melting point, making it an ideal candidate for a range of laboratory experiments. It has a wide range of applications, from synthesis of pharmaceuticals to the study of biochemical and physiological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2-Chloro-4-trifluoromethylbenzal chloride can be achieved through the Friedel-Crafts acylation reaction.
Starting Materials
2-Chloro-4-trifluoromethylbenzaldehyde, Thionyl chloride, Anhydrous aluminum chloride, Chloroform, Dichloromethane, Ice
Reaction
To a solution of 2-Chloro-4-trifluoromethylbenzaldehyde in dichloromethane, add anhydrous aluminum chloride and chloroform., Cool the reaction mixture in an ice bath and slowly add thionyl chloride dropwise with stirring., Allow the reaction to proceed at room temperature for several hours., Quench the reaction by adding ice and hydrochloric acid., Extract the product with dichloromethane and wash with water., Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 2-Chloro-4-trifluoromethylbenzal chloride.
科学的研究の応用
2-Chloro-4-trifluoromethylbenzal chloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, as well as in the study of biochemical and physiological processes. It is also used in the synthesis of dyes and pigments, as well as in the manufacture of polymers and other materials. Additionally, 2-Chloro-4-trifluoromethylbenzal chloride is used in the study of the properties of organic compounds and in the synthesis of organic compounds.
作用機序
2-Chloro-4-trifluoromethylbenzal chloride acts as an electrophile in organic reactions, meaning it can react with a nucleophile to form a covalent bond. This reaction is known as a substitution reaction, and it is the basis for many of the applications of 2-Chloro-4-trifluoromethylbenzal chloride in scientific research. The reactivity of 2-Chloro-4-trifluoromethylbenzal chloride is due to its electron-withdrawing trifluoromethyl group, which makes it more reactive than other chloro compounds.
生化学的および生理学的効果
2-Chloro-4-trifluoromethylbenzal chloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to reduce inflammation and to act as an anti-oxidant. Additionally, 2-Chloro-4-trifluoromethylbenzal chloride has been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral effects.
実験室実験の利点と制限
2-Chloro-4-trifluoromethylbenzal chloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound with a wide range of applications. However, 2-Chloro-4-trifluoromethylbenzal chloride is not without its limitations. It is a highly reactive compound, and it can be difficult to control the reaction conditions. Additionally, it has a strong odor and can be hazardous if not handled correctly.
将来の方向性
There are several potential future directions for research involving 2-Chloro-4-trifluoromethylbenzal chloride. One possible direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, research could be done to explore its potential as an anti-cancer agent. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing 2-Chloro-4-trifluoromethylbenzal chloride.
特性
IUPAC Name |
2-chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGPZGQUSSNNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trifluoromethylbenzal chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

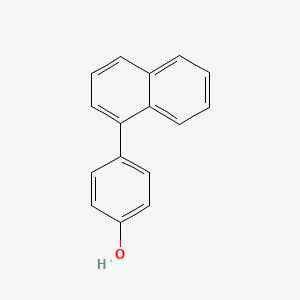
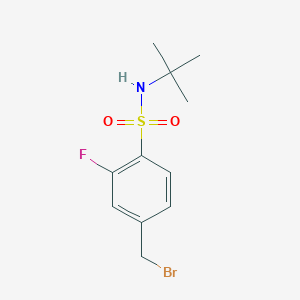
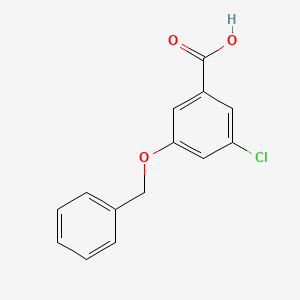
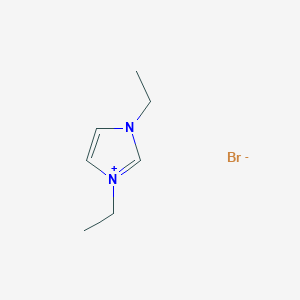
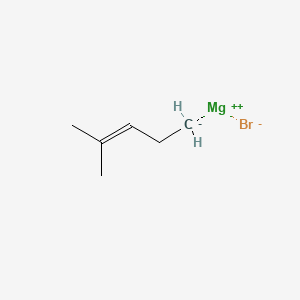
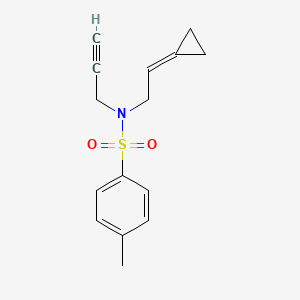
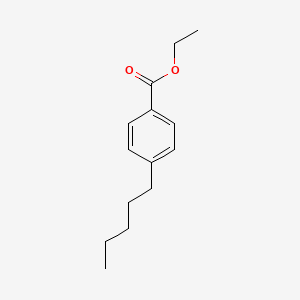
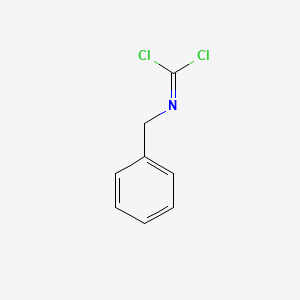
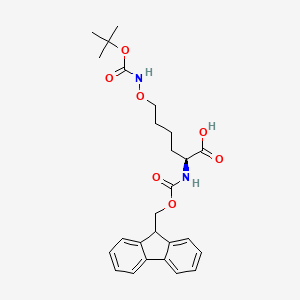
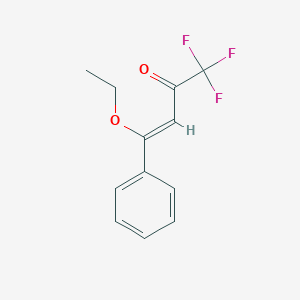
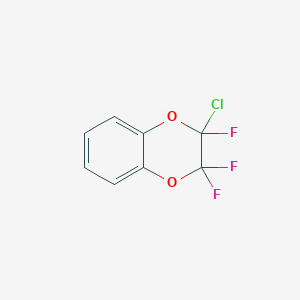
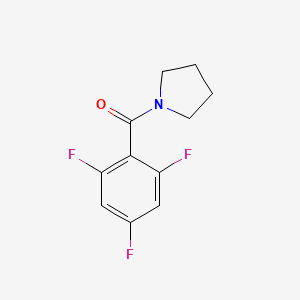
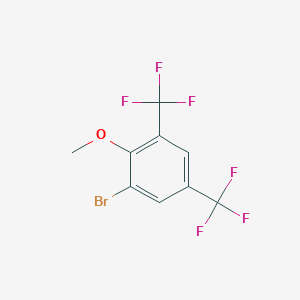
![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)